molecular formula C18H16F3N3O3 B5230878 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5230878
M. Wt: 379.3 g/mol
InChI Key: ZCRFXHOPRCVJAF-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves a multi-step process:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 3,4-difluorobenzoyl chloride with piperazine under basic conditions to form 1-(3,4-difluorobenzoyl)piperazine.

    Nitration and Fluorination: The next step includes the nitration of 2-fluoro-5-methylphenylamine to introduce the nitro group, followed by selective fluorination.

    Coupling Reaction: Finally, the coupling of the nitrated and fluorinated phenylamine with the benzoyl intermediate under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and nitro group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorobenzoyl)-4-(2-fluorophenyl)piperazine
  • 1-(3,4-difluorobenzoyl)-4-(4-nitrophenyl)piperazine
  • 1-(3,4-difluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Uniqueness

Compared to similar compounds, 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the presence of both fluorine and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11-8-17(15(21)10-16(11)24(26)27)22-4-6-23(7-5-22)18(25)12-2-3-13(19)14(20)9-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFXHOPRCVJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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